molecular formula C11H8FN B3054197 2-(3-Fluorophenyl)pyridine CAS No. 58861-54-4

2-(3-Fluorophenyl)pyridine

Cat. No. B3054197
CAS RN: 58861-54-4
M. Wt: 173.19 g/mol
InChI Key: MFVNFXJHJBHQIS-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)pyridine” is a chemical compound with the molecular formula C11H8FN . It is related to other compounds such as “3-Chloro-2-(3-fluorophenyl)pyridine” and “2-(2-Fluorophenyl)pyridine” which have similar structures .


Synthesis Analysis

While specific synthesis methods for “2-(3-Fluorophenyl)pyridine” were not found, related compounds have been synthesized through various methods. For instance, pyrrolidine derivatives have been synthesized through ring construction from different cyclic or acyclic precursors . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)pyridine” can be analyzed using various methods. For instance, the frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can be used to describe possible reaction pathways .


Physical And Chemical Properties Analysis

“2-(3-Fluorophenyl)pyridine” has a molecular weight of 173.186 Da .

Scientific Research Applications

Chemistry and Properties

The chemistry of pyridine derivatives, including 2-(3-Fluorophenyl)pyridine, is a subject of significant interest due to their versatile properties and applications. Research on compounds containing pyridine and fluorophenyl groups has shown that these substances can exhibit a wide range of chemical behaviors and functionalities. For example, the review by Boča, Jameson, and Linert (2011) discusses the variability in chemistry and properties of pyridine derivatives, emphasizing their potential in forming complex compounds with unique spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).

Medicinal Applications

Pyridine derivatives have been extensively studied for their medicinal importance. Research indicates that these compounds possess a wide range of biological activities, making them valuable in the development of new pharmaceuticals. Altaf et al. (2015) provide a comprehensive review of the medicinal and non-medicinal uses of pyridine derivatives, highlighting their significance in modern medicine due to their diverse biological activities (Altaf et al., 2015).

Chemosensing Applications

The ability of pyridine derivatives to act as effective chemosensors is another area of interest. Abu-Taweel et al. (2022) discuss the potential of these compounds in analytical chemistry for detecting various species, emphasizing the broad applicability of pyridine-based sensors in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Metallation and Catalysis

The metallation of pyridine compounds, including those with fluorophenyl groups, plays a crucial role in synthetic chemistry, allowing for the formation of complex molecules with specific properties. Marsais and Quéguiner (1983) review the metallation of π-deficient heterocyclic compounds, providing insights into the regioselectivity and reactivity of these processes, which are fundamental for synthesizing new materials and catalysts (Marsais & Quéguiner, 1983).

Safety and Hazards

The safety data sheet for related compounds suggests that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are flammable liquids and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “2-(3-Fluorophenyl)pyridine” are not mentioned in the retrieved sources, related compounds such as pyrrolidine derivatives have been highlighted for their potential in drug discovery .

properties

IUPAC Name

2-(3-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVNFXJHJBHQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374658
Record name 2-(3-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyridine

CAS RN

58861-54-4
Record name 2-(3-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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